molecular formula C8H10ClN3 B1346413 2-Chloro-6-(pyrrolidin-1-yl)pyrazine CAS No. 1000339-30-9

2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Cat. No. B1346413
M. Wt: 183.64 g/mol
InChI Key: JWMYNAAPKTUCSM-UHFFFAOYSA-N
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Description

“2-Chloro-6-(pyrrolidin-1-yl)pyrazine” is a heterocyclic organic compound with the molecular formula C8H10ClN3 . It has a molecular weight of 183.64 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-Chloro-6-(pyrrolidin-1-yl)pyrazine” is 1S/C8H10ClN3/c9-7-5-10-6-8 (11-7)12-3-1-2-4-12/h5-6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-Chloro-6-(pyrrolidin-1-yl)pyrazine” has a density of 1.475g/cm3 . The boiling point is 310.211°C at 760 mmHg . The compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Condensed Pyrrolo[b]pyrazines : The chemical reactions involving 2,3-dichloro-5,6-dicyanopyrazine, which is structurally similar to 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, have been explored for creating condensed pyrrolo[b]pyrazines. These reactions involve heating in pyridine, leading to intramolecular cyclization and the formation of new condensed compounds (Volovenko & Dubinina, 1999).

  • Creation of Iron(II) and Cobalt(II) Complexes : Research on the synthesis of various pyrazine and pyridine derivatives, including compounds structurally related to 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, has led to the development of homoleptic iron(II) and cobalt(II) complexes. These complexes have been studied for their spin states and electrochemical properties, contributing significantly to the field of coordination chemistry (Cook, Tuna, & Halcrow, 2013).

  • Development of Pyrido[3,4-b]pyrazines : Investigations into the synthesis of 5-chloropyrido[3,4-b]pyrazines from compounds like 2-chloro-3,4-diaminopyridine have led to the formation of new pyrido[3,4-b]pyrazines. This process involves condensation reactions and has been critical in expanding the knowledge of heterocyclic chemistry (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003).

  • Metal-Free and Metal Catalyzed Amination : Research on pyrazine-based molecules, including the creation of dipyrrolopyrazine (DPP) derivatives, demonstrates significant advances in regio-selective amination reactions. These methods have been pivotal in synthesizing compounds for optoelectronic applications, showcasing the versatility of pyrazine derivatives in material science (Meti, Lee, Yang, & Gong, 2017).

Chemical Properties and Applications

  • Mechanism of Pyrazine Formation in Browning Reactions : A study investigating the formation of pyrroles, pyrazines, and pyridine derivatives during non-enzymic browning reactions has provided insights into the chemical mechanisms underlying these processes. This research contributes to understanding the flavor and aroma development in foods (Milić & Piletić, 1984).

  • Investigation of Redox Properties in EMACs**: The study of redox properties in extended metal atom chains (EMACs) using pyrazine-modulated oligo-α-pyridylamido ligands has been a significant area of research. This includes understanding the impact of electron-withdrawing pyrazine rings on the oxidation and stability of the heptametal EMACs. Such studies are crucial for advancing the field of inorganic chemistry and materials science (Ismayilov, Wang, Lee, Chien, Jiang, Chiu, Yeh, & Peng, 2009).
  • Synthesis of Heterocyclic Compounds : Research on nitrogen-containing compounds, including pyrazines, has highlighted their role as structural components in pharmaceuticals and agrochemicals. The synthesis and applications of these heterocyclic compounds, which share structural similarities with 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, are significant in the development of new drugs and agrochemicals (Higashio & Shoji, 2004).

Safety And Hazards

“2-Chloro-6-(pyrrolidin-1-yl)pyrazine” is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2-chloro-6-pyrrolidin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMYNAAPKTUCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650347
Record name 2-Chloro-6-(pyrrolidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(pyrrolidin-1-yl)pyrazine

CAS RN

1000339-30-9
Record name 2-Chloro-6-(1-pyrrolidinyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(pyrrolidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sengmany, J Lebre, E Le Gall, E Leonel - Tetrahedron, 2015 - Elsevier
A mild, easy-to-perform, and versatile method for the formation of aminochlorodiazines from reaction of several types of dichlorodiazines (ie, pyridazines, pyrimidines, and pyrazines) …
Number of citations: 15 www.sciencedirect.com

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